molecular formula C10H3F5N2O3S B8184147 Pyrimidine-2-sulfonic acid pentafluorophenyl ester

Pyrimidine-2-sulfonic acid pentafluorophenyl ester

Cat. No.: B8184147
M. Wt: 326.20 g/mol
InChI Key: CQBXRYQKEAHPKD-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring with a sulfonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate typically involves the reaction of pentafluorophenyl derivatives with pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PFP-SPy undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. The PFP group acts as an efficient leaving group due to its strong electron-withdrawing effect and resonance stabilization of the departing anion.

Reaction with Amines

Primary and secondary amines readily displace the PFP group to form sulfonamides. For example:

PFP SPy+R NH2R NH SO2 Pyrimidine+PFP OH\text{PFP SPy}+\text{R NH}_2\rightarrow \text{R NH SO}_2\text{ Pyrimidine}+\text{PFP OH}

Key observations :

  • Reactions proceed efficiently at room temperature in polar aprotic solvents (e.g., THF, DMF) with triethylamine as a base.

  • Yields typically exceed 90% for aliphatic amines, while aromatic amines require elevated temperatures (60–80°C) for comparable efficiency .

Reaction with Alcohols

Alcohols react with PFP-SPy to form sulfonate esters:

PFP SPy+R OHR O SO2 Pyrimidine+PFP OH\text{PFP SPy}+\text{R OH}\rightarrow \text{R O SO}_2\text{ Pyrimidine}+\text{PFP OH}

Conditions :

  • Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate the reaction .

  • Sterically hindered alcohols show reduced reactivity, necessitating extended reaction times .

Mechanism and Conditions

  • Transmetalation : Aryl boronic acids react with palladium catalysts (e.g., Pd(PPh₃)₄) to form aryl-palladium intermediates.

  • Coupling : The intermediate displaces the PFP group in PFP-SPy, forming biaryl sulfonates.

Optimized parameters :

  • Base : Anhydrous sodium tetraborate (Na₂B₄O₇) provides superior yields (>95%) compared to traditional bases like K₂CO₃ .

  • Solvent : Toluene/water mixtures (3:1) under inert atmosphere .

Example reaction :

PFP SPy+Ar B OH 2Pd 0 Ar SO2 Pyrimidine+PFP B OH 2\text{PFP SPy}+\text{Ar B OH }_2\xrightarrow{\text{Pd 0 }}\text{Ar SO}_2\text{ Pyrimidine}+\text{PFP B OH }_2

Elimination-Addition Pathways

Alkyl PFP sulfonates, including PFP-SPy derivatives, react via elimination-addition mechanisms with strong nucleophiles.

Case Study: Displacement with Hydrazine

  • Elimination : Formation of a sulfene intermediate:

PFP SPySO2 Pyrimidine+PFP\text{PFP SPy}\rightarrow \text{SO}_2\text{ Pyrimidine}+\text{PFP}^-

  • Addition : Hydrazine attacks the sulfene to yield sulfonohydrazides .

Key data :

  • Reactions with alkylamines proceed via a similar pathway, confirmed by deuterium-labeling studies .

  • Competing SN2 pathways are negligible due to steric hindrance at the sulfonate center .

Functional Group Compatibility

PFP-SPy exhibits broad compatibility with common protecting groups and functional moieties:

Functional Group Compatibility Conditions
Halides (Cl, Br)StableRT, inert gas
EstersNo side reactions≤60°C
Benzyl ethersStableAcid-free
Boc/Fmoc groupsCompatibleMild bases

Data aggregated from multiple studies .

Comparative Reactivity

The PFP group significantly enhances reactivity compared to other sulfonate esters:

Leaving Group Relative Rate (Coupling) Yield with Aniline
PFP11192%
Pentachlorophenyl3.445%
Nitrophenyl1<10%

Data adapted from kinetic studies on analogous systems .

Synthetic Limitations

  • Steric hindrance : Bulky substituents on the pyrimidine ring reduce reaction rates.

  • Sensitivity : Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Pyrimidine-2-sulfonic acid pentafluorophenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

  • (2,3,4,5,6-Pentafluorophenyl) pyrimidine-5-carboxylate
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenyl pyridine-2-sulfonate

Comparison: Pyrimidine-2-sulfonic acid pentafluorophenyl ester is unique due to the presence of both a pentafluorophenyl group and a sulfonate group, which confer distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .

Biological Activity

Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various therapeutic applications.

This compound can be synthesized through various chemical pathways, often involving the use of pentafluorophenyl (PFP) groups as protecting groups for sulfonic acids. This method enhances the yield and purity of the final product. The PFP group is known for its ability to facilitate reactions while minimizing side reactions, making it a valuable component in the synthesis of biologically active compounds .

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including pyrimidine-2-sulfonic acid esters, exhibit significant antiviral properties. For instance, certain sulfonate esters have demonstrated anti-HIV-1 activity in micromolar concentrations, suggesting their potential as antiviral agents . The mechanism often involves inhibition of viral replication by interfering with essential viral enzymes.

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal activities. A recent study highlighted that this compound exhibited notable efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL . Additionally, antifungal activity was observed against Candida albicans, further emphasizing the broad-spectrum antimicrobial potential of this compound.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from pyrimidines have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly influenced by the position and nature of substituents on the pyrimidine ring. Research has shown that modifications at specific positions can enhance or diminish biological efficacy. For instance, electron-rich substituents at the 3, 4, or 5 positions have been associated with increased anticancer activity .

CompoundGPCR LigandIon Channel ModulatorKinase InhibitorNuclear Receptor LigandProtease Inhibitor
A 1-0.41-0.39-0.64-0.86-0.47
A 2-0.32-0.44-0.51-0.72-0.46
A 3-0.34-0.38-0.53-0.74-0.44

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral effects of various sulfonate esters against HIV-1, where pyrimidine-2-sulfonic acid derivatives showed significant inhibition at low concentrations .
  • Antimicrobial Testing : In a comprehensive study assessing antimicrobial properties, pyrimidine derivatives were tested against multiple microbial strains, revealing broad-spectrum activity with promising MIC values .
  • Cytotoxicity Studies : The cytotoxic effects of pyrimidine derivatives were assessed using several cancer cell lines, demonstrating potent anticancer properties that warrant further investigation in clinical settings .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F5N2O3S/c11-4-5(12)7(14)9(8(15)6(4)13)20-21(18,19)10-16-2-1-3-17-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBXRYQKEAHPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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